

Application Notes and Protocols: Ligand Substitution Reactions of Triiron Dodecacarbonyl ($\text{Fe}_3(\text{CO})_{12}$)

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Iron dodecacarbonyl*

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These application notes provide a comprehensive overview of ligand substitution reactions involving **triiron dodecacarbonyl**, $\text{Fe}_3(\text{CO})_{12}$. This versatile metal carbonyl cluster serves as a valuable precursor in organometallic synthesis, offering pathways to novel diiron and triiron complexes with potential applications in catalysis and bioinorganic chemistry.

Introduction to Triiron Dodecacarbonyl

Triiron dodecacarbonyl is a dark green solid that is soluble in many nonpolar organic solvents.^[1] It is a source of iron in the zero oxidation state and is more reactive than iron pentacarbonyl.^[1] The structure of $\text{Fe}_3(\text{CO})_{12}$ consists of a triangle of iron atoms, with ten terminal and two bridging carbonyl ligands, giving it C_{2v} point group symmetry.^[1] In solution, the molecule is fluxional, which makes all twelve carbonyl groups equivalent on the ^{13}C NMR timescale.^[1]

General Reactivity in Ligand Substitution

$\text{Fe}_3(\text{CO})_{12}$ readily undergoes ligand substitution reactions where one or more carbonyl (CO) groups are replaced by other ligands. These reactions can lead to monosubstituted products, cluster fragmentation to form diiron complexes, or rearrangement to form other cluster compounds. The nature of the incoming ligand and the reaction conditions significantly influence the outcome of the reaction.

Common classes of ligands used in substitution reactions with $\text{Fe}_3(\text{CO})_{12}$ include:

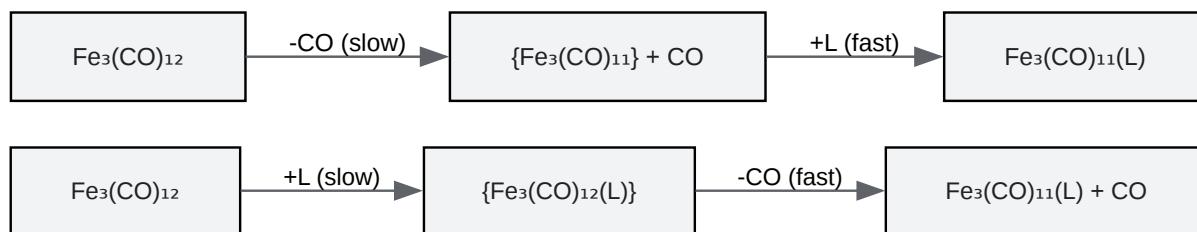
- Phosphines: e.g., triphenylphosphine (PPh_3)
- Thiols and Disulfides: e.g., alkyl thiols, dithiols
- Thioesters and Thioketones
- Alkynes
- Nitrogen-containing heterocycles: e.g., pyridine

Mechanistic Considerations

The mechanism of ligand substitution on metal carbonyl clusters can be complex and is generally considered to occur via one of three primary pathways:

- Dissociative Mechanism (D): This pathway involves the initial cleavage of a metal-CO bond to form an unsaturated intermediate, which then coordinates with the incoming ligand. This mechanism is often favored in sterically hindered complexes.
- Associative Mechanism (A): In this mechanism, the incoming ligand first attacks the metal center to form a higher-coordination-number intermediate, followed by the departure of a CO ligand. This pathway is more common for less sterically crowded metal centers.
- Interchange Mechanism (I): This is a concerted process where the incoming ligand enters and the outgoing ligand departs simultaneously. It can be further divided into associative interchange (I_a) and dissociative interchange (I_d) depending on the degree of bond formation with the incoming ligand in the transition state.

Kinetic studies on CO substitution in $\text{M}_3(\text{CO})_{12}$ ($\text{M} = \text{Fe, Ru, Os}$) have been performed, and the choice of mechanism is influenced by the metal, the entering ligand, and the reaction conditions. For $\text{Fe}_3(\text{CO})_{12}$, both dissociative and associative pathways have been considered depending on the specific reaction.

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References

- 1. Triiron dodecacarbonyl - Wikipedia [en.wikipedia.org]
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